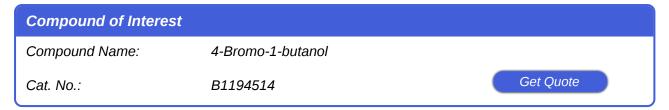


Spectroscopic Data of 4-Bromo-1-butanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-bromo-1-butanol**, a valuable building block in organic synthesis and drug discovery. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **4-bromo-1-butanol** is corroborated by the following spectroscopic data, which provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of **4-bromo-1-butanol** reveals four distinct proton environments.



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.70	Triplet	2H	6.4	HO-CH ₂ -
3.46	Triplet	2H	6.6	Br-CH₂-
1.94-2.01	Multiplet	2H	-	-CH2-CH2-CH2-
1.69-1.76	Multiplet	2H	-	-CH2-CH2-CH2-

Predicted data based on computational models.[1]

¹³C NMR Data

The carbon-13 NMR spectrum shows four unique carbon signals, corresponding to the four carbon atoms in the **4-bromo-1-butanol** molecule.

Chemical Shift (δ) ppm	Assignment
61.8	HO-CH ₂ -
35.0	Br-CH ₂ -
32.2	-CH ₂ -CH ₂ -CH ₂ -
30.1	-CH2-CH2-CH2-

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **4-bromo-1-butanol**.



Wavenumber (cm ⁻¹)	Description of Vibration	
3334	O-H stretch (broad)	
2941, 2868	C-H stretch (aliphatic)	
1441	C-H bend (scissoring)	
1059	C-O stretch	
646	C-Br stretch	

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **4-bromo-1-butanol** results in characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (M and M+2 peaks of roughly equal intensity).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
154/152	< 5	[M] ⁺ (Molecular Ion)
136/134	~ 20	[M-H ₂ O] ⁺
71	~ 100	[C ₄ H ₇ O] ⁺ or [C ₅ H ₁₁] ⁺
55	~ 80	[C ₄ H ₇] ⁺
43	~ 60	[C₃H ₇]+

Data obtained from the NIST WebBook.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.



NMR Spectroscopy (1H and 13C)

- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromo-1-butanol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer.
 - Acquire the ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer. A
 sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire the ¹³C NMR spectrum using the same instrument, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As 4-bromo-1-butanol is a liquid, the spectrum can be obtained directly as a thin film.
- Data Acquisition:
 - Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.
 - Obtain a background spectrum of the clean, empty sample holder.
 - Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

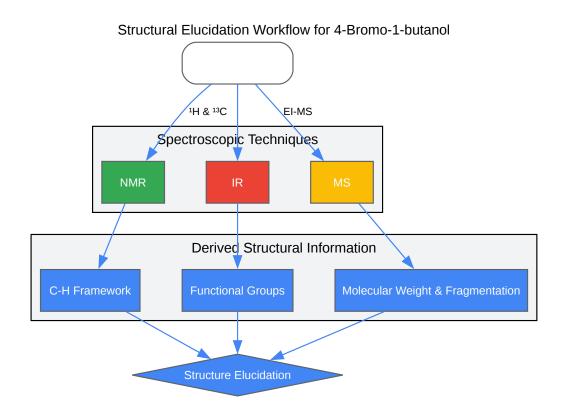


- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in the ion source.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each fragment, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **4-bromo- 1-butanol** using the described spectroscopic techniques.





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